Lipophilicity Enhancement vs. Chloroethyl Analog
The target compound (log P 2.652) possesses significantly higher lipophilicity than its saturated analog N-(2-chloroethyl)-N'-(2,4-dimethylphenyl)urea (predicted log P ~1.4) [1][2]. The carbonyl group in the chloroacetyl chain contributes to a larger dipole and increases the compound's ability to engage in polar interactions while maintaining sufficient membrane permeability.
| Evidence Dimension | Calculated octanol-water partition coefficient (log P) |
|---|---|
| Target Compound Data | 2.652 |
| Comparator Or Baseline | N-(2-chloroethyl)-N'-(2,4-dimethylphenyl)urea (predicted log P ~1.4) |
| Quantified Difference | Δ log P ≈ 1.25 |
| Conditions | ChemBase calculated value (target) vs. ChemDraw prediction (comparator) |
Why This Matters
Higher log P often correlates with improved blood-brain barrier penetration and intracellular target engagement, making the target compound a preferred intermediate for CNS-focused chemical series [2].
- [1] ChemBase. 2-Chloro-N-[[(2,4-dimethylphenyl)amino]carbonyl]acetamide. ChemBase ID 236468. http://www.chembase.cn/substance-514536.html (accessed 2026-04-28). View Source
- [2] Verma, S. et al. Synthesis, Physicochemical, Computational and Biological Evaluation of Phenylurea Derivatives as CNS Agents. Cent. Nerv. Syst. Agents Med. Chem. 2021, 21, 115–127. View Source
